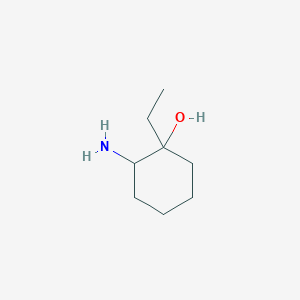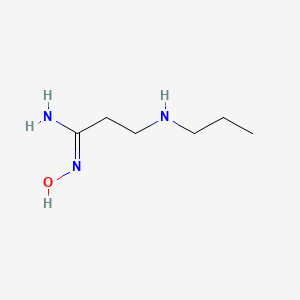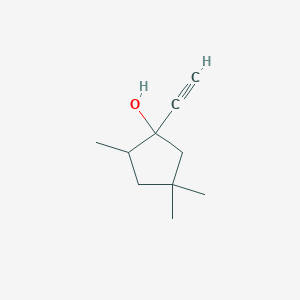
2-Amino-1-ethylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-ethylcyclohexan-1-OL is an organic compound with the molecular formula C8H17NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-ethylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of 2-Amino-1-ethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-ethylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF or diethyl ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-1-ethylcyclohexanone, 2-Amino-1-ethylcyclohexanoic acid.
Reduction: Various amines and alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-ethylcyclohexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-1-ethylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Ethylcyclohexanol: A structurally similar compound with a hydroxyl group instead of an amino group.
2-Amino-1-methylcyclohexan-1-OL: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-Amino-1-ethylcyclohexan-1-OL is unique due to its specific combination of an amino group and an ethyl group on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-amino-1-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)6-4-3-5-7(8)9/h7,10H,2-6,9H2,1H3 |
InChI Key |
CPTUCFHPVKUOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylbutan-2-yl)amino]butan-1-ol](/img/structure/B13296281.png)






![2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296324.png)
![(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13296331.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)


![6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13296366.png)

